molecular formula C17H34O6 B14697372 4,4-Bis(tert-butylperoxy)butyl valerate CAS No. 23448-68-2

4,4-Bis(tert-butylperoxy)butyl valerate

Cat. No.: B14697372
CAS No.: 23448-68-2
M. Wt: 334.4 g/mol
InChI Key: UVWVIEBLYRKAFQ-UHFFFAOYSA-N
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Description

Overview of Organic Peroxides as Radical Sources

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). cymitquimica.com A defining characteristic of these molecules is the relatively weak oxygen-oxygen single bond. cymitquimica.com This bond can be readily cleaved through the application of heat or light, a process known as homolytic cleavage, which results in the formation of two free radicals (RO•). cymitquimica.com These free radicals are highly reactive species with an unpaired electron, making them excellent initiators for various chemical reactions. cymitquimica.com

In the realm of polymer science, organic peroxides are of paramount importance as radical initiators. cymitquimica.com They are instrumental in initiating free-radical polymerization, a process used to synthesize a wide variety of polymers. cymitquimica.com This type of polymerization is a chain reaction that involves the addition of monomer units to a growing polymer chain. The process is initiated by the free radicals generated from the decomposition of the organic peroxide. cymitquimica.com

The choice of a specific organic peroxide for a particular polymerization process is dictated by its decomposition rate, which is typically expressed in terms of its half-life at a given temperature. etwinternational.com Different peroxides exhibit different decomposition kinetics, allowing for precise control over the initiation stage of polymerization. cymitquimica.com This control is crucial for tailoring the properties of the final polymer product. cymitquimica.com

Academic Significance of 4,4-Bis(tert-butylperoxy)butyl valerate (B167501) in Polymer Research

4,4-Bis(tert-butylperoxy)butyl valerate, also known as n-butyl 4,4-bis(tert-butylperoxy)valerate, is a diperoxy ester that has garnered academic interest due to its specific decomposition characteristics and its utility in various polymerization applications. cymitquimica.comacs.org Its molecular structure features two tert-butylperoxy groups, which can decompose to generate multiple free radicals. acs.org This characteristic makes it a subject of research for understanding the initiation mechanisms in polymerization. acs.org

A significant area of academic research has been the thermal decomposition of this compound. acs.org Studies have focused on determining the kinetics of its decomposition in different solvents, such as n-dodecane, to understand its behavior under conditions relevant to industrial polymerization processes. acs.org Research has shown that its decomposition results in the formation of various products, including methane, ethane, acetone (B3395972), tert-butyl alcohol, and carbon dioxide. etwinternational.com

The application of this compound as an initiator for the curing of elastomers, such as ethylene-propylene rubber, has been a specific focus of academic and industrial research. acs.org Its effectiveness as a crosslinking agent is a key area of investigation. chemicalbook.com Furthermore, it is utilized in the cross-linking of ethylene (B1197577) vinyl acetate (B1210297) (EVA) and the modification of other elastomers. etwinternational.com Its performance is often evaluated based on its ability to impart desired physical and mechanical properties to the final cured polymer. etwinternational.com

The following tables present key data related to this compound:

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number995-33-5
Molecular FormulaC₁₇H₃₄O₆
Molecular Weight334.45 g/mol
AppearanceColorless to pale yellow liquid
Theoretical Active Oxygen9.57%

This table presents some of the key physical and chemical properties of this compound. cymitquimica.cometwinternational.comechemi.com

Table 2: Half-Life Data for this compound

TemperatureHalf-Life
102°C10 hours
121°C1 hour
143°C0.1 hour

This table illustrates the decomposition rate of this compound at various temperatures, a critical factor in its application as a polymerization initiator. etwinternational.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23448-68-2

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

4,4-bis(tert-butylperoxy)butyl pentanoate

InChI

InChI=1S/C17H34O6/c1-8-9-11-14(18)19-13-10-12-15(20-22-16(2,3)4)21-23-17(5,6)7/h15H,8-13H2,1-7H3

InChI Key

UVWVIEBLYRKAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCCC(OOC(C)(C)C)OOC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 4,4 Bis Tert Butylperoxy Butyl Valerate

Historical Synthetic Routes and Advancements

The synthesis of organic peroxides, particularly gem-diperoxides (compounds with two peroxide groups attached to the same carbon), has a history stretching back over half a century. hu-berlin.de Early methods for creating such compounds typically involved the reaction of a ketone with hydrogen peroxide under the catalysis of strong mineral acids like sulfuric or hydrochloric acid. These foundational routes established the core principle of acid-catalyzed nucleophilic addition of a hydroperoxide to a carbonyl group.

Historically, the production of peroxides was often carried out in batch reactors, which posed safety challenges due to the thermal instability of the products. tue.nl The primary advancements in the field have been geared towards improving reaction control, safety, and catalyst efficiency. Over the last two decades, significant efforts have been made to develop more applicable and broad-spectrum synthetic routes for gem-dihydroperoxides, driven in part by the discovery of their utility as precursors to antimalarial compounds. hu-berlin.de

Modern advancements have seen the exploration of a wider range of catalysts beyond simple mineral acids, including Lewis acids and solid acid catalysts, to improve yields and simplify purification. researchgate.net Furthermore, process technology has advanced, with some modern synthesis patents describing the use of microreactors or mini-reactors to allow for better temperature control and limit the decomposition of sensitive peroxide products, thereby ensuring high purity and industrial safety. google.com Catalyst-free methods have also been developed, utilizing aqueous hydrogen peroxide at room temperature for the conversion of carbonyl compounds to gem-dihydroperoxides, highlighting a move towards more environmentally benign processes. rsc.org

Reaction Pathways and Mechanisms

The principal pathway for synthesizing 4,4-bis(tert-butylperoxy)butyl valerate (B167501) is the acid-catalyzed reaction between a ketone precursor and a hydroperoxide.

The synthesis of 4,4-bis(tert-butylperoxy)butyl valerate is achieved through the peroxyketalization of butyl levulinate (butyl 4-oxopentanoate) with tert-butyl hydroperoxide. This reaction specifically targets the ketone functional group within the butyl levulinate molecule.

The reaction mechanism proceeds through several key steps, typically initiated by an acid catalyst:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton (H⁺) to the carbonyl oxygen of the butyl levulinate. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

First Nucleophilic Attack: A molecule of tert-butyl hydroperoxide, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a hemiperoxyketal intermediate.

Proton Transfer and Elimination of Water: A proton transfer occurs, leading to a protonated hydroxyl group (-OH₂⁺) which is a good leaving group. This group is subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second molecule of tert-butyl hydroperoxide attacks the carbocation intermediate.

Deprotonation: The final step involves the removal of a proton from the newly added peroxy group, regenerating the acid catalyst and yielding the final product, this compound.

This sequence effectively replaces the carbonyl oxygen of the ketone with two tert-butylperoxy groups, forming the stable gem-diperoxide structure.

Catalysis is crucial for controlling the reaction rate and selectivity in the production of peroxy compounds. googleapis.com For the synthesis of this compound from butyl levulinate, acid catalysis is the most common and effective approach.

Brønsted Acids: Strong proton-donating acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used. They efficiently protonate the ketone carbonyl, initiating the reaction cascade as described in the mechanism above. The concentration of the acid is a critical parameter that must be controlled to prevent side reactions or decomposition of the peroxide product.

Lewis Acids and Heteropoly Acids: Modern syntheses of organic peroxides have increasingly employed Lewis acids and heteropoly acids. researchgate.net Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), can also activate the carbonyl group by coordinating with the oxygen atom. Heteropoly acids, such as phosphomolybdic acid, have been shown to be highly effective, allowing the conversion of ketones into gem-diperoxides in high yields at ambient temperatures. researchgate.net

Heterogeneous Catalysts: To simplify catalyst removal and product purification, solid acid catalysts have been utilized. These include ion-exchange resins (e.g., Amberlyst-15) and functionalized silica. These materials provide acidic sites for the reaction to occur on a solid surface, allowing for easy separation from the liquid reaction mixture by filtration.

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is a primary goal in the synthesis of fine chemicals like this compound. azom.com The optimization of the synthetic process involves the systematic adjustment of various reaction parameters to maximize product formation while minimizing the generation of byproducts. Key parameters that influence the outcome of the synthesis include temperature, reactant molar ratio, and catalyst concentration.

Temperature: The reaction is typically conducted at low to moderate temperatures. While higher temperatures can increase the reaction rate, they also promote the thermal decomposition of the peroxide product, leading to lower yields and the formation of potentially hazardous byproducts. Precise temperature control is therefore essential.

Molar Ratio of Reactants: The stoichiometry of butyl levulinate to tert-butyl hydroperoxide is a critical factor. A slight excess of the hydroperoxide is often used to ensure complete conversion of the ketone. However, a large excess can complicate the purification process and increase costs.

Catalyst Concentration: The amount of acid catalyst must be carefully optimized. Sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive acidity can lead to degradation of the reactants and the desired product.

A common approach to optimize these parameters is through Design of Experiments (DoE), which allows for the systematic study of the effects of multiple variables on the reaction yield and purity. The interactive table below illustrates a hypothetical optimization study for this synthesis, showing how varying conditions can impact the final yield.

Interactive Data Table: Illustrative Optimization of this compound Synthesis Users can sort the data by clicking on the column headers to analyze the impact of different reaction parameters on the product yield.

Experiment IDTemperature (°C)Molar Ratio (TBHP:Levulinate)Catalyst Conc. (mol%)Reaction Time (h)Yield (%)
1202.1:11.0685
2202.5:11.0688
3202.5:11.5691
4252.5:11.5593
5252.1:11.0587
6302.5:11.5589
7252.8:11.5594
8252.5:12.0592

Following the reaction, purification is essential to achieve the desired product quality. This typically involves neutralizing the acid catalyst, washing the organic phase to remove unreacted hydroperoxide and other water-soluble impurities, and finally, removing the solvent under reduced pressure. The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Thermal Decomposition Kinetics and Mechanisms of 4,4 Bis Tert Butylperoxy Butyl Valerate

Fundamental Principles of Peroxide Thermolysis and Radical Generation

The thermal decomposition of 4,4-Bis(tert-butylperoxy)butyl valerate (B167501) is governed by the inherent instability of the peroxide bond (O-O). This bond is significantly weaker than C-C, C-H, or C-O bonds, making it susceptible to homolytic cleavage upon heating. This initial bond scission is the rate-determining step in the decomposition process and results in the formation of two free radicals.

The primary step in the thermolysis of 4,4-Bis(tert-butylperoxy)butyl valerate involves the homolytic cleavage of one of the peroxide bonds, generating a tert-butoxyl radical and a more complex radical containing the valerate ester group.

(CH₃)₃COOC(CH₃)(CH₂CH₂COOCH₂(CH₂)₂CH₃)OOC(CH₃)₃ → (CH₃)₃CO• + •OC(CH₃)(CH₂CH₂COOCH₂(CH₂)₂CH₃)OOC(CH₃)₃

The tert-butoxyl radical is a common intermediate in the decomposition of tert-butyl peroxides. It can subsequently undergo a variety of reactions, including hydrogen abstraction or β-scission. The β-scission of the tert-butoxyl radical is a well-documented process that yields acetone (B3395972) and a methyl radical.

(CH₃)₃CO• → (CH₃)₂CO + •CH₃

The other radical generated in the initial cleavage is also highly reactive and will undergo further fragmentation to produce a variety of smaller, more stable molecules. The presence of the ester functional group in this compound influences the subsequent decomposition pathways, leading to a specific array of products.

Kinetic Studies of Decomposition: Half-Life Analysis

The rate of thermal decomposition of a peroxide is often characterized by its half-life (t½), which is the time required for 50% of the peroxide to decompose at a given temperature. The half-life is a critical parameter for selecting an appropriate initiator for a specific polymerization process, as it dictates the temperature range over which the initiator will be effective.

The decomposition of this compound follows first-order kinetics, meaning its half-life is independent of the initial concentration. The half-life is, however, highly dependent on temperature, decreasing significantly as the temperature increases. The following table presents the half-life of this compound at various temperatures.

Temperature (°C)Half-Life (hours)
10210
1211
1430.1

This data clearly illustrates the exponential relationship between temperature and the rate of decomposition, a fundamental concept in chemical kinetics.

Identification and Analysis of Decomposition Products

The thermal decomposition of this compound yields a complex mixture of products. The identification and quantification of these products are essential for understanding the detailed decomposition mechanism. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose.

The major decomposition products identified from the thermolysis of this compound are listed in the table below.

Compound Name
Methane
Ethane
Acetone
n-Butyl propionate
tert-Butyl alcohol
Carbon dioxide
n-Butyl levulinate

4,4 Bis Tert Butylperoxy Butyl Valerate As a Polymerization Initiator

Mechanism of Radical Initiation in Vinyl Polymerization

The primary function of 4,4-Bis(tert-butylperoxy)butyl valerate (B167501) as an initiator stems from the thermal decomposition (homolytic cleavage) of its weak peroxide bonds when heated. Each peroxide bond breaks symmetrically to form two highly reactive tert-butoxy (B1229062) radicals (t-BuO•).

The initiation process occurs in two main steps:

Decomposition: Upon heating, the initiator molecule fragments, generating primary radicals. The major decomposition products include methane, ethane, acetone (B3395972), n-butyl propionate, tert-butyl alcohol, carbon dioxide, and n-butyl levulinate.

Initiation: A resulting free radical (R•) adds to a vinyl monomer molecule (M), breaking the monomer's π-bond to form a new, larger radical. This new radical then propagates by adding to subsequent monomer units, extending the polymer chain.

The bifunctional nature of 4,4-Bis(tert-butylperoxy)butyl valerate means a single molecule can generate radicals at two separate sites, potentially leading to the formation of polymers with higher molecular weights or more complex architectures compared to those produced with monofunctional initiators.

Applications in Specific Monomer Systems

The specific decomposition temperature range of this compound makes it suitable for initiating polymerization in several key monomer systems.

In the polymerization of styrene (B11656), this compound serves as an effective source of free radicals. The process is typically conducted at elevated temperatures where the initiator can decompose at a controlled rate. The selection of an initiator with an appropriate half-life at the desired reaction temperature is crucial for achieving target molecular weights and minimizing residual monomer content in the final polystyrene product. The use of peroxyketals and other peroxides is common in styrene polymerization to ensure efficient initiation.

Acrylate (B77674) monomers, such as butyl acrylate, are highly reactive and their polymerization requires careful control. This compound is utilized as an initiator in these systems due to its predictable decomposition kinetics. It provides a steady supply of radicals to sustain the polymerization reaction, enabling the synthesis of polyacrylates with specific properties required for applications in adhesives, coatings, and textiles. The initiator's performance helps in managing the high reactivity and exothermic nature of acrylate polymerization.

The production of Low-Density Polyethylene (B3416737) (LDPE) occurs under conditions of high pressure and high temperature, requiring robust initiators that can perform reliably. Organic peroxides are essential for both tubular and autoclave LDPE production processes. As a bifunctional peroxide, this compound is used for the crosslinking of polyolefins and can serve as an initiator in these demanding environments. Its ability to decompose into active radicals at the required process temperatures helps initiate the polymerization of ethylene (B1197577), leading to the characteristic branched microstructure of LDPE.

Influence on Polymerization Kinetics and Polymer Microstructure

This, in turn, affects the polymer's microstructure:

Molecular Weight: A higher initiation rate generally results in polymers with lower average molecular weight, as the initial monomer supply is divided among a larger number of growing chains.

Polydispersity Index (PDI): The initiator's efficiency and decomposition rate can influence the molecular weight distribution. A steady and controlled initiation can lead to polymers with a narrower PDI.

Branching: The bifunctional nature of this initiator can influence polymer architecture. The radicals generated can potentially lead to branching, particularly in high-temperature processes like LDPE production.

Control of Polymerization Processes through Initiator Concentration and Temperature

Effective control over the polymerization process is achieved by manipulating the initiator concentration and the reaction temperature.

Temperature: Temperature is the most critical factor controlling the initiator's decomposition rate. This relationship is quantified by the initiator's half-life (t½), which is the time required for 50% of the initiator to decompose at a specific temperature. The half-life data for this compound illustrates its thermal sensitivity.

Half-Life Data for this compound

Temperature Half-Life
102°C 10 hours
121°C 1 hour

This interactive table shows the time required for half of the initiator to decompose at different temperatures.

By selecting a reaction temperature that corresponds to a suitable half-life, the rate of radical generation can be matched to the requirements of the specific polymerization process.

Initiator Concentration: The concentration of this compound is another key control parameter. Increasing the initiator concentration leads to a higher concentration of free radicals. This elevates the rate of polymerization. However, it also tends to decrease the average molecular weight of the polymer, as more polymer chains are initiated simultaneously. Therefore, the initiator concentration must be carefully optimized to balance the desired reaction speed with the target molecular weight of the final polymer.

Crosslinking Applications of 4,4 Bis Tert Butylperoxy Butyl Valerate in Elastomers and Thermoplastics

Principles of Peroxide Crosslinking in Polymer Networks

The process of peroxide crosslinking, also known as vulcanization, is a critical chemical modification used to form a stable, three-dimensional network of polymer chains. kglmeridian.comacs.orgpergan.com This network structure transforms plastic rubber compounds into highly elastic materials with improved dimensional stability, mechanical properties, and reduced plasticity. pergan.commdpi.com Unlike sulfur vulcanization, which is effective only for unsaturated polymers, organic peroxides can be used to crosslink both saturated and unsaturated polymers. pergan.comkpi.ua The resulting carbon-to-carbon crosslinks are chemically and physically stable, offering superior heat aging properties and low compression set compared to sulfur-cured elastomers. kglmeridian.comacs.org

The mechanism of peroxide crosslinking is a stoichiometric reaction initiated by the thermal decomposition of the organic peroxide into highly reactive free radicals. pergan.comyoutube.com This process can be broken down into three primary steps:

Initiation: When heated, the organic peroxide decomposes, breaking the weak oxygen-oxygen bond to form two free radicals. youtube.com The temperature at which this occurs is a critical parameter for selecting the appropriate peroxide for a given application. pergan.com

Hydrogen Abstraction: These highly reactive peroxide radicals then abstract hydrogen atoms from the polymer chains. pergan.commdpi.com This creates macro-radicals on the polymer backbone. In the case of diene-containing polymers like EPDM, hydrogen abstraction can occur from the main polymer chain to form alkyl macro-radicals or from the diene unsaturation to form allyl macro-radicals. researchgate.net

Crosslink Formation (Termination): The polymer macro-radicals then combine with each other to form stable carbon-to-carbon (C-C) bonds, creating the crosslinked network. youtube.comresearchgate.net This step effectively links the individual polymer chains together. pergan.com

The efficiency of the crosslinking process can be influenced by several factors, including the type of peroxide, the polymer structure, and the presence of coagents. youtube.comiupac.org Coagents are often added to the formulation to enhance the efficiency of crosslinking and promote the formation of stronger, more uniform bonds between polymer chains. youtube.comarkema.com The choice of peroxide is crucial, as its decomposition rate must be controlled to prevent premature crosslinking (scorch) during processing while ensuring a complete cure in the final stage. youtube.compergan.com

Crosslinking of Natural Rubber and Synthetic Rubbers

4,4-Bis(tert-butylperoxy)butyl valerate (B167501) is a bifunctional organic peroxide utilized for the crosslinking of both natural rubber (NR) and a variety of synthetic rubbers and polyolefins. nouryon.com Organic peroxides, in general, are employed to create C-C crosslinks, which provide vulcanizates with good aging characteristics and low compression set. kglmeridian.com While peroxide-cured unsaturated polymers may sometimes exhibit mechanical properties inferior to those achieved with accelerated sulfur cures, their use is advantageous where sulfur's presence would be detrimental. kglmeridian.com The interest in peroxide curing has grown with the development of saturated rubbers that are incompatible with traditional sulfur vulcanization systems. kglmeridian.com

The selection of a peroxide for a specific elastomer depends on achieving a balance between a safe processing temperature and an efficient crosslinking temperature. pergan.com The table below shows a comparison of critical temperatures for 4,4-Bis(tert-butylperoxy)butyl valerate and other common peroxides.

Peroxide NameChemical NameTypical Applicationt2 (Safe Processing Temp, °C)t90 (Typical Crosslinking Temp, °C)
Trigonox 17Butyl 4,4-di(tert-butylperoxy)valerateEPDM125149
Trigonox 291,1-Di(tert-butylperoxy)-3,3,5-trimethylcyclohexaneEPDM111135
Trigonox 117tert-Butylperoxy 2-ethylhexyl carbonateEVA114139

Data sourced from Nouryon product information. nouryon.com

Vulcanization of Ethylene (B1197577) Propylene Diene Monomer (EPDM)

Ethylene Propylene Diene Monomer (EPDM) is a synthetic rubber that exhibits excellent resistance to heat, ozone, and weathering due to its saturated polymer backbone. researchgate.net The small amount of non-conjugated diene monomer incorporated into its structure provides sites for crosslinking. acs.org Peroxide curing is a common method for vulcanizing EPDM, creating a stable network necessary for optimal tensile and elastic properties. acs.org

The crosslinking mechanism in EPDM involves the formation of both alkyl and allyl macro-radicals through hydrogen abstraction by the peroxide radicals. researchgate.net These macro-radicals can then combine to form various types of crosslinks (alkyl/alkyl, alkyl/allyl, and allyl/allyl). researchgate.net Additionally, the macro-radicals can add to the residual diene unsaturation, creating further crosslinks. researchgate.netacs.org

Research has been conducted on controlling the scorch time in the peroxide vulcanization of EPDM using this compound. One study investigated the use of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), a stable free radical, to manage the cure characteristics. researchgate.net The addition of TEMPO was shown to induce scorch safety, though it also resulted in a reduction of the crosslink density. This loss of crosslinks could be compensated for by the addition of a co-agent like trimethylolpropane (B17298) trimethacrylate (TMPTMA). researchgate.net

A sample formulation from this study is detailed below:

ComponentParts per hundred rubber (phr)
EPDM (Keltan 512)100
Butyl 4,4-di(tert-butylperoxy) valerate (BPV)8
TEMPO0.5

Data sourced from George, B. and Alex, R. (2013). researchgate.net

Crosslinking of Nitrile Butadiene Rubber (NBR)

Nitrile Butadiene Rubber (NBR) is a synthetic rubber known for its resistance to oil, fuel, and other chemicals. The crosslinking of NBR can be achieved using organic peroxides. mdpi.comnouryon.com The process involves the generation of free radicals from the peroxide, which then create crosslinks between the polymer chains, primarily at the butadiene units. mdpi.com The presence of nitrile groups in the NBR structure can sometimes interfere slightly with the free radical mechanism. youtube.com Peroxide-cured NBR often exhibits improved thermal stability compared to sulfur-cured versions.

Crosslinking of Ethylene Propylene Rubber (EPM)

Ethylene Propylene Rubber (EPM) is a copolymer of ethylene and propylene, resulting in a fully saturated polymer backbone. pergan.com Due to the absence of double bonds, EPM cannot be crosslinked using conventional sulfur vulcanization methods. kglmeridian.com Organic peroxides are therefore essential for crosslinking EPM. kglmeridian.comnouryon.com The process provides vulcanizates with enhanced temperature resistance, lower compression set, and better aging behavior compared to their unsaturated, sulfur-curable counterparts. pergan.com The mechanism follows the general principles of hydrogen abstraction from the polymer chains by peroxide radicals, followed by the combination of the resulting macro-radicals to form C-C crosslinks. pergan.com

Crosslinking of Ethylene Vinyl Acetate (B1210297) (EVA)

Ethylene Vinyl Acetate (EVA) is a copolymer that is widely used in applications ranging from footwear to solar cell encapsulation. google.comrsdjournal.org Crosslinking is a critical step to improve its mechanical properties and thermal stability. researchgate.net Organic peroxides are commonly used as initiators for the crosslinking reaction in EVA. nih.govgoogle.com The choice of peroxide can significantly affect the reaction time and temperature. nih.gov For instance, studies have shown that certain peroxides can initiate crosslinking at lower temperatures and in shorter times compared to others like dicumyl peroxide (DCP), which has been traditionally used. nih.gov The addition of a crosslinking agent and the concentration used can cause an increase in the material's viscosity during processing, as well as affect the final hardness and density of the expanded EVA product. rsdjournal.org this compound is listed as a suitable peroxide for crosslinking EVA. nouryon.com

Crosslinking of Polyolefins

The crosslinking of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), using organic peroxides like this compound is a critical industrial process for enhancing the material's properties. This chemical modification transforms the thermoplastic nature of polyolefins into a more durable, thermoset material with improved thermal stability, chemical resistance, and mechanical strength. The process is initiated by the thermal decomposition of the peroxide, which generates highly reactive free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer macro-radicals. The subsequent combination of these macro-radicals forms a three-dimensional crosslinked network.

The efficiency of this compound in crosslinking polyolefins is attributed to its decomposition kinetics and the reactivity of the resulting tert-butoxy (B1229062) and alkyl radicals. The valerate group in the molecule can influence its solubility and dispersion within the polyolefin matrix, potentially leading to a more uniform distribution of crosslinks. Research in the field has explored various peroxides for this application, and while specific data for this compound is not as widespread as for more common peroxides like dicumyl peroxide (DCP), the fundamental principles of peroxide crosslinking remain the same. The selection of a particular peroxide is often dictated by the desired processing temperatures and curing characteristics.

Characterization of Crosslink Density and Network Architectures

The physical and mechanical properties of a crosslinked polyolefin are directly dependent on the crosslink density and the architecture of the resulting network. A higher crosslink density generally leads to increased hardness, modulus, and thermal stability, but may also result in reduced elongation at break and flexibility. Therefore, the precise characterization of these parameters is essential for quality control and material development.

Several methods are employed to characterize the crosslink density and network architecture of peroxide-crosslinked elastomers and thermoplastics:

Swelling Tests: This is a classic and widely used method. A crosslinked sample is immersed in a suitable solvent. The extent of swelling is related to the crosslink density; a higher density restricts swelling. The Flory-Rehner equation is often used to calculate the crosslink density from swelling data.

Rheological Measurements: Dynamic mechanical analysis (DMA) or rheometry can provide information about the viscoelastic properties of the material, which are influenced by the crosslink density. The storage modulus (G') in the rubbery plateau region is often proportional to the crosslink density.

Hot Set Test: This is a common industrial test, particularly for crosslinked polyethylene (XLPE) in wire and cable applications. The test measures the elongation and permanent set of a sample under a specific load and temperature. A lower elongation and permanent set indicate a higher degree of crosslinking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques can provide detailed information about the molecular structure and dynamics of the crosslinked network, allowing for a more direct measurement of crosslink density and the identification of different types of crosslinks.

The network architecture, including the distribution of crosslinks and the presence of chain entanglements, also plays a significant role in the final properties. A heterogeneous distribution of crosslinks can lead to localized stress concentrations and premature failure. The use of this compound, with its specific decomposition characteristics, can influence the resulting network architecture.

Role of Co-agents in Peroxide Crosslinking Systems

Co-agents are multifunctional monomers that are often added to peroxide crosslinking systems to enhance the efficiency and modify the properties of the final crosslinked material. ulaval.ca They are broadly classified into two types: Type I and Type II. Type I co-agents, which include maleimides and methacrylates, are highly reactive and can increase both the rate and the state of cure. google.com Type II co-agents primarily increase the final crosslink density without significantly affecting the cure rate. google.com

The incorporation of co-agents can lead to several benefits:

Improved Mechanical Properties: The nature of the crosslinks formed by co-agents can differ from the carbon-carbon bonds created by peroxide alone, influencing properties such as tensile strength, tear strength, and modulus.

Scorch Control: Some co-agents can participate in side reactions that may help to mitigate premature crosslinking (scorch).

Modification of Polarity: The use of polar co-agents can alter the surface energy and polarity of the non-polar polyolefin, which can improve adhesion to other materials. ulaval.ca

Utilization of Maleimide (B117702) Co-agents

Maleimide co-agents, such as N,N'-m-phenylene dimaleimide (PDM), are highly effective Type I co-agents. They readily undergo addition reactions with polymer macro-radicals, leading to the formation of strong, thermally stable crosslinks. The maleimide functional groups are highly reactive towards free radicals, which contributes to their efficiency in increasing the crosslink density.

Research has shown that in peroxide vulcanization systems, maleimide co-agents can compensate for a reduction in crosslink density that may be caused by the presence of scorch retarders. For instance, in an EPDM rubber system cured with a peroxide similar to this compound, the addition of a maleimide co-agent was found to restore the state of cure when a scorch inhibitor was also present. This highlights the ability of maleimide co-agents to work synergistically within complex curing systems to achieve the desired balance of processing safety and final properties.

Utilization of Methacrylate (B99206) Co-agents

Methacrylate co-agents, such as trimethylolpropane trimethacrylate (TMPTMA), are another class of highly reactive Type I co-agents. They are known to readily polymerize and graft onto polymer chains in the presence of free radicals, thereby increasing the crosslink density and modifying the network structure.

In the context of thermoplastic vulcanizates (TPVs) based on polypropylene (PP) and EPDM rubber, methacrylate co-agents have been shown to be effective in promoting the crosslinking of the EPDM phase while simultaneously mitigating the degradation of the PP phase that can occur during peroxide-induced crosslinking. researchgate.net The effectiveness of a particular methacrylate co-agent can be influenced by its solubility and compatibility with the polymer blend components. researchgate.net For example, TMPTMA has been found to provide a good balance of properties in PP/EPDM TPVs due to its favorable solubility characteristics. researchgate.net

Synergistic Effects in Multi-Component Curing Systems

The combination of a peroxide, such as this compound, with one or more co-agents can lead to synergistic effects where the performance of the multi-component system exceeds the sum of its individual parts. For example, the use of a blend of different co-agents can allow for a more precise tailoring of the final properties of the crosslinked polyolefin.

The interplay between the peroxide decomposition rate, the reactivity of the co-agents, and the processing conditions determines the final network structure and properties. A carefully designed multi-component curing system can optimize the balance between processing characteristics (e.g., scorch safety, cure rate) and the performance of the final product (e.g., mechanical strength, thermal stability, compression set).

Scorch Control Mechanisms in Peroxide Vulcanization (e.g., Nitroxide Mediated Polymerization principles)

Scorch, or premature crosslinking, is a significant concern in the processing of peroxide-curable elastomers and thermoplastics. It occurs when the crosslinking reaction initiates before the material has been fully shaped or molded, leading to processing difficulties and defects in the final product. The control of scorch is therefore crucial for robust and efficient manufacturing processes.

One of the advanced methods for controlling scorch in free-radical crosslinking is based on the principles of Nitroxide Mediated Polymerization (NMP). ulaval.ca This approach utilizes stable nitroxide free radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly trap the reactive polymer macro-radicals.

The basic mechanism of scorch control using nitroxides involves the following steps:

Initiation: The peroxide, this compound, decomposes at the processing temperature to generate primary free radicals.

Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the polyolefin chains, creating polymer macro-radicals.

Reversible Trapping: The stable nitroxide radicals (e.g., TEMPO) rapidly react with the polymer macro-radicals to form dormant alkoxyamine species. This reaction is reversible.

Scorch Delay: The formation of these dormant species effectively reduces the concentration of active polymer macro-radicals, thus inhibiting the formation of crosslinks and providing a scorch delay period.

Curing: As the temperature is increased to the desired curing temperature, the equilibrium of the trapping reaction shifts, releasing the polymer macro-radicals. The nitroxide radicals are gradually consumed by side reactions, allowing the crosslinking reaction to proceed and form the desired network structure.

Research has demonstrated the effectiveness of TEMPO in controlling the scorch of EPDM rubber vulcanized with peroxides, including a system utilizing butyl 4,4-di(tert-butylperoxy) valerate. researchgate.net The addition of TEMPO was shown to induce a distinct scorch time, which is not typically observed in peroxide-only curing systems. researchgate.net This allows for safer processing at elevated temperatures. However, the trapping of polymer radicals by the nitroxide can lead to a reduction in the final crosslink density. As mentioned previously, this effect can be counteracted by the inclusion of a highly reactive co-agent, such as a maleimide, which helps to rebuild the crosslink density to the desired level.

Below is a data table summarizing the components and their roles in a controlled peroxide crosslinking system.

ComponentChemical Name/TypePrimary Function
Peroxide This compoundFree Radical Initiator
Polymer Polyolefin (e.g., PE, PP)Polymer Matrix
Co-agent Maleimide or MethacrylateCrosslinking Enhancer
Scorch Inhibitor Nitroxide (e.g., TEMPO)Scorch Control Agent

Advanced Spectroscopic and Analytical Techniques for Studying 4,4 Bis Tert Butylperoxy Butyl Valerate in Research

Chromatographic Methodologies in Peroxide Characterization and Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of 4,4-Bis(tert-butylperoxy)butyl valerate (B167501), as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of thermally labile compounds like organic peroxides. A specific reverse-phase HPLC method has been developed for the analysis of Butyl 4,4-di(tert-butylperoxy)valerate. This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry detection, the phosphoric acid can be substituted with a more volatile acid like formic acid. The versatility of this HPLC method allows for scalability, making it suitable for both analytical-scale purity assessments and preparative-scale isolation of the compound or its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the decomposition products of organic peroxides. While direct analysis of intact 4,4-Bis(tert-butylperoxy)butyl valerate by GC can be challenging due to its thermal instability, GC-MS is invaluable for studying its degradation products. For instance, in the analysis of the thermal decomposition of di-t-butyl peroxide, GC-MS was used to identify major products like acetone (B3395972). A similar approach can be applied to understand the decomposition pathways of this compound, providing insights into potential impurities that may arise during storage or use. The selection of an appropriate column, such as an Rxi-5ms, is crucial for the effective separation of the various decomposition products.

Table 1: HPLC Parameters for the Analysis of this compound

ParameterSpecification
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Mode Reverse Phase (RP)
Detector UV or Mass Spectrometry (with formic acid)

Spectroscopic Characterization in Reaction Monitoring and Product Identification

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman Spectroscopy are vital for its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of an ester like this compound would be expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Other characteristic peaks would include those for C-H stretching and bending vibrations of the alkyl groups. The peroxide O-O bond is generally a weak absorber in the infrared, making it difficult to identify directly by FTIR.

Raman Spectroscopy offers a complementary vibrational spectroscopy technique. A key advantage of Raman spectroscopy in the study of peroxides is its sensitivity to the O-O stretching vibration. This bond typically gives rise to a characteristic Raman band in the region of 800-900 cm⁻¹. For example, a resonance Raman band assignable to the O-O stretching mode has been observed at 755 cm⁻¹ in a peroxide-bridged biological complex. The high wavenumber region of the Raman spectrum (2800-3800 cm⁻¹) provides information on C-H stretching modes.

Table 2: Expected Spectroscopic Features for this compound

Spectroscopic TechniqueExpected FeatureApproximate Position
¹H NMR Singlet for tert-butyl protons~1.2 ppm
¹³C NMR Signal for carbonyl carbon~170-180 ppm
FTIR C=O stretch of ester~1740 cm⁻¹
Raman O-O stretch of peroxide~800-900 cm⁻¹

Rheological Investigations of Polymer Curing and Crosslinking

This compound is frequently used as a crosslinking agent for polymers like high-density polyethylene (B3416737) (HDPE). Rheological studies are essential to understand the effects of this peroxide on the flow and deformation behavior of the polymer during processing.

The addition of an organic peroxide initiator leads to the formation of a three-dimensional network structure within the polymer, transforming it from a thermoplastic to a thermoset material. This crosslinking process significantly alters the rheological properties of the polymer. Key parameters that are monitored include:

Complex Viscosity (η*): Crosslinking leads to an increase in the complex viscosity of the polymer melt.

Storage Modulus (G') and Loss Modulus (G''): The storage modulus, which represents the elastic component of the material's response, typically increases significantly with crosslinking, indicating the formation of a more solid-like structure.

Melt Strength: The introduction of long-chain branches and crosslinks through the action of the peroxide enhances the melt strength of the polymer.

The degree of crosslinking can be influenced by the concentration of the peroxide used. Studies on HDPE have shown that increasing the amount of peroxide generally leads to a higher crosslink density, which in turn affects the material's thermal and mechanical properties. For example, an increase in the crosslinking degree of HDPE has been shown to improve its heat deformation temperature and impact strength.

Table 3: Effect of Peroxide Crosslinking on Polymer Rheological Properties

Rheological ParameterEffect of Crosslinking
Complex Viscosity (η*) Increase
Storage Modulus (G') Significant Increase
Loss Modulus (G'') Increase
Melt Strength Increase

Thermal Analysis Techniques for Decomposition Studies

Understanding the thermal stability and decomposition kinetics of this compound is critical for its safe handling, storage, and application. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed for these investigations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the decomposition temperature range of the peroxide. For organic peroxides, the TGA curve will show a significant mass loss as the compound decomposes and volatile products are formed. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which the material starts to degrade.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For an exothermic decomposition reaction, as is the case for organic peroxides, the DSC curve will show one or more exothermic peaks. The area under the exothermic peak is proportional to the heat of decomposition (ΔH), a critical parameter for assessing the thermal hazard of the substance. The peak temperature of the exotherm provides information about the temperature at which the decomposition rate is at its maximum.

By conducting TGA and DSC experiments at multiple heating rates, it is possible to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea). For example, the Kissinger method can be used to calculate the activation energy from DSC data obtained at different heating rates. The thermal decomposition of a related compound, tert-butyl peroxy-3,5,5-trimethylhexanoate, has been studied using DSC, revealing a single-step decomposition with a significant heat release.

Table 4: Thermal Analysis Data for a Representative tert-Butyl Peroxide (tert-Butyl Peroxy-3,5,5-trimethylhexanoate)

Thermal Analysis TechniqueParameterValue
DSC Onset Temperature (T₀)118.31 °C
Peak Temperature (Tₚ)150.38 °C
Heat of Decomposition (ΔH)687.42 J/g

Data for tert-butyl peroxy-3,5,5-trimethylhexanoate is provided for illustrative purposes.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Peroxy Bond Energetics

Quantum chemical calculations are instrumental in determining the energetics of chemical bonds, particularly the labile oxygen-oxygen bond in peroxides. The bond dissociation energy (BDE) of the O-O bond is a critical parameter as it dictates the temperature at which the peroxide will decompose to generate free radicals, thus initiating polymerization or crosslinking reactions.

For instance, studies on di-tert-butyl peroxide, a structurally related compound, have established its O-O BDE through both experimental and computational methods. Calculations at the CBS-APNO level of theory, a high-accuracy computational method, have yielded a BDE of 42.35 kcal/mol for di-tert-butyl peroxide. wayne.edu This value is in excellent agreement with experimental data derived from various techniques. wayne.edu It is anticipated that the peroxy bonds in 4,4-bis(tert-butylperoxy)butyl valerate (B167501) would exhibit similar bond dissociation energies, given the presence of the same tert-butylperoxy groups.

Table 1: Calculated O-O Bond Dissociation Energies (BDEs) of Representative Peroxides

Peroxide CompoundComputational MethodO-O BDE (kcal/mol)
Di-tert-butyl peroxideCBS-APNO42.35 wayne.edu
Di-n-butyl peroxidelog10k/s–138.3 rsc.org
tert-Butyl hydroperoxideCBS-APNO44.6 wayne.edu

This table presents data for structurally similar peroxides to infer the expected energetics of 4,4-bis(tert-butylperoxy)butyl valerate, for which specific computational data is not available.

Molecular Simulations of Radical Initiated Processes

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of this compound and the subsequent reactions of the radicals it produces. These simulations provide a detailed picture of the radical initiation process in a condensed phase, such as within a polymer matrix.

Upon thermal decomposition, this compound is expected to cleave at its two O-O bonds, generating tert-butoxyl radicals and a diradical species derived from the butyl valerate backbone. The primary radical species formed would be the tert-butoxyl radical (t-BuO•).

These highly reactive tert-butoxyl radicals can then undergo several subsequent reactions, including:

Hydrogen Abstraction: They can abstract a hydrogen atom from a polymer chain or a monomer molecule, creating a new radical center and initiating polymerization or crosslinking.

β-Scission: The tert-butoxyl radical can undergo fragmentation to produce a methyl radical (•CH3) and acetone (B3395972).

MD simulations can track the trajectories of these radical species and predict the probability of different reaction pathways. By simulating the interactions between the initiator-derived radicals and the surrounding molecules, it is possible to understand how factors like temperature, pressure, and the chemical environment influence the efficiency of radical generation and the subsequent polymerization or crosslinking process. While specific molecular dynamics studies on this compound are not prevalent, the general principles of peroxide decomposition and radical reactions are well-established and form the basis for such simulations.

Kinetic Modeling of Complex Polymerization and Crosslinking Reactions

Kinetic modeling is a powerful tool for predicting and optimizing polymerization and crosslinking processes initiated by compounds such as this compound. These models consist of a set of differential equations that describe the rate of change of concentration of the various species involved in the reaction, including the initiator, monomers, growing polymer chains, and terminated chains.

The decomposition of the initiator is the first and crucial step in these models. The rate of decomposition of a peroxide initiator is typically assumed to follow first-order kinetics. The rate constant (kd) for this decomposition is highly dependent on temperature and can be described by the Arrhenius equation:

kd = A * exp(-Ea / RT)

where:

kd is the decomposition rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

For dialkyl peroxides, the activation energy for decomposition is closely related to the O-O bond dissociation energy. Kinetic parameters for the decomposition of various peroxides have been determined experimentally and are used as inputs for these models. For example, the decomposition of di-n-butyl peroxide has been studied, and its rate constant has been determined. rsc.org

Table 2: Kinetic Parameters for the Decomposition of a Representative Dialkyl Peroxide

PeroxidePre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)
Di-n-butyl peroxide1.05 x 10¹⁶160.2 rsc.org

This table provides kinetic data for a related peroxide, which can be used as an estimate in kinetic models involving this compound in the absence of specific experimental data.

By incorporating the kinetics of initiator decomposition, propagation, termination, and chain transfer reactions, these models can predict important properties of the final polymer, such as molecular weight distribution, degree of crosslinking, and reaction conversion over time. This allows for the optimization of reaction conditions to achieve desired material properties.

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Novel Peroxide Initiators and Crosslinking Agents

The quest for new polymers with enhanced properties is intrinsically linked to the development of novel initiators and crosslinking agents. rsc.org The structure of 4,4-Bis(tert-butylperoxy)butyl valerate (B167501) can serve as a blueprint for the design of a new generation of peroxides.

Future research in this area could focus on:

Multifunctional Peroxides: Synthesizing peroxides with additional functional groups that can impart specific properties to the resulting polymer, such as improved adhesion, flame retardancy, or biocompatibility.

Controlled Radical Polymerization (CRP) Initiators: Modifying the valerate structure to create initiators suitable for CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would enable the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

Hybrid Peroxides: Designing molecules that combine the peroxide functionality with other reactive groups, such as silanes or epoxides, to facilitate the creation of organic-inorganic hybrid materials with synergistic properties. The synthesis of functionalized alkylsilyl peroxides, for example, opens avenues for novel radical transformations under mild conditions. nih.govrsc.orgresearchgate.net

The development of such novel peroxides would allow for greater control over polymerization kinetics and the final properties of the polymer, leading to materials with superior performance characteristics. mdpi.com

Sustainable and Green Chemistry Approaches in Peroxide Synthesis and Application

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly practices. polymtl.ca The synthesis and application of organic peroxides are no exception to this trend. Future research will likely focus on developing greener routes to produce and utilize compounds like 4,4-Bis(tert-butylperoxy)butyl valerate.

Key areas of investigation include:

Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts, which are difficult to separate and generate significant waste, with solid acid catalysts or enzymatic processes for the synthesis of organic peroxides. polymtl.ca This approach simplifies product purification and catalyst recycling, aligning with the principles of green chemistry.

Alternative Solvents and Reaction Media: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of peroxide synthesis. researchgate.net

Ultrasound-Assisted Synthesis: Investigating methods like ultrasound-assisted synthesis under phase-transfer catalysis conditions, which can lead to higher yields, shorter reaction times, and easier catalyst separation. nih.gov

Atom Economy and Waste Minimization: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. researchgate.net

The development of these green methodologies will not only reduce the environmental footprint of peroxide production but also potentially lead to more cost-effective and efficient manufacturing processes.

Application in High-Performance Electronic Materials and Printed Circuit Boards

The demand for high-performance electronic materials is escalating with the advancement of 5G technology, artificial intelligence, and the Internet of Things. These applications require materials with low dielectric constants, low signal loss, and excellent thermal stability, particularly for use in high-frequency printed circuit boards (PCBs). mdpi.compcdandf.com

While the direct application of this compound in this area is still emerging, the use of peroxide-cured polymers offers significant potential. Research in this domain could explore:

Low-Dielectric Resins: The use of specialized organic peroxides to crosslink low-polarity polymers, such as modified polyimides or polybutadienes, can yield thermosets with the low dielectric properties required for high-frequency applications. mdpi.comresearchgate.net The choice of peroxide initiator is critical to achieving the desired crosslink density and minimizing residual impurities that could affect electrical performance.

Thermosetting Resins for Substrates: Peroxide crosslinking can enhance the thermal and mechanical properties of resins used as substrates for PCBs, improving their dimensional stability and reliability during operation. researchgate.net

Encapsulation and Packaging: The controlled curing characteristics of peroxides like this compound could be advantageous in the encapsulation of sensitive electronic components, providing protection from environmental factors.

Future studies will likely focus on optimizing the curing process of various resin systems with tailored peroxide initiators to meet the stringent requirements of the electronics industry.

Interdisciplinary Research at the Interface of Polymer Chemistry and Materials Engineering

The development of advanced materials increasingly requires a collaborative approach that bridges the gap between fundamental polymer chemistry and applied materials engineering. The unique properties of this compound make it a valuable tool in this interdisciplinary landscape.

Potential areas for collaborative research include:

Polymer-Inorganic Hybrid Materials: Utilizing peroxide crosslinking to create robust interfaces between organic polymers and inorganic fillers or nanoparticles. mdpi.com This can lead to composite materials with enhanced mechanical strength, thermal stability, and tailored electrical or optical properties.

Biomaterials and Tissue Engineering: Exploring the use of peroxides for the crosslinking of biocompatible polymers to create hydrogels and scaffolds for tissue engineering applications. researchgate.net The ability to control the crosslinking process is crucial for achieving the desired mechanical properties and degradation rates for these materials.

Smart Materials: Developing stimuli-responsive materials by incorporating peroxide functionalities into polymer chains that can be triggered to crosslink or degrade in response to specific environmental cues, such as temperature or light.

By fostering collaboration between chemists and engineers, the full potential of peroxide initiators like this compound can be harnessed to create the next generation of advanced functional materials.

Q & A

Basic: What are the critical storage and handling protocols for 4,4-bis(tert-butylperoxy)butyl valerate to ensure stability and safety in laboratory settings?

Answer:

  • Storage: Maintain temperatures ≤30°C (Ts max) to prevent premature decomposition. Use airtight containers to avoid moisture ingress and isolate from incompatible materials (e.g., reducing agents, acids, heavy metal compounds) .
  • Handling: Avoid ignition sources (open flames, sparks) due to peroxide thermal instability. Use inert carriers (e.g., calcium carbonate/silicate) to mitigate exothermic decomposition risks. Always consult Safety Data Sheets (SDS) for spill management and personal protective equipment (PPE) requirements .

Basic: How can researchers experimentally determine the active oxygen content of this compound, and how does it compare to theoretical values?

Answer:

  • Methodology: Use iodometric titration to quantify active oxygen. Dissolve the compound in glacial acetic acid, react with potassium iodide, and titrate liberated iodine with sodium thiosulfate.
  • Theoretical vs. Experimental: The theoretical active oxygen content is 9.57% . Deviations may arise from impurities or degradation during storage. Validate purity via HPLC or NMR before quantification .

Advanced: How should researchers design experiments to optimize crosslinking efficiency in ethylene-propylene-diene (EPDM) rubber using this peroxide?

Answer:

  • Kinetic Parameters: Base curing temperatures on half-life 152°C (t₁/₂ = 0.1 hr), 130°C (t₁/₂ = 1 hr), and 104°C (t₁/₂ = 10 hr) in EPDM . Use rheometry to monitor scorch safety (ts2 >20 minutes at 125°C) and crosslinking rate (t90 ≈12 minutes at 160°C) .
  • Matrix Effects: Adjust peroxide concentration (typically 40% assay ) and account for filler interactions (e.g., mineral carriers like CaCO₃ may alter decomposition kinetics) .

Advanced: What analytical methods are recommended to characterize decomposition products, and how do they inform safety protocols?

Answer:

  • Decomposition Products: Major products include methane, CO₂, acetone, tert-butanol, and n-butyl esters .
  • Analytical Techniques:
    • GC-MS: Identify volatile organics (e.g., acetone, methane).
    • TGA-FTIR: Track real-time gas evolution during thermal decomposition.
    • Residual Analysis: Use HPLC to quantify non-volatile esters (e.g., n-butyl levulinate).
  • Safety Implications: Methane and CO₂ pose explosion and asphyxiation risks; ensure adequate ventilation and explosion-proof equipment .

Advanced: How can conflicting decomposition rate data under varying experimental conditions be resolved?

Answer:

  • Controlled Replicates: Conduct isothermal decomposition studies in inert matrices (e.g., squalane) to isolate peroxide kinetics from polymer interactions .
  • Data Normalization: Compare half-lives at standardized temperatures (e.g., 130°C) and adjust for matrix effects (e.g., EPDM vs. polyethylene). Conflicting reports may arise from carrier materials or impurities; validate purity via DSC for melting point (146°C) and density (0.9669 g/cm³) .

Basic: What solvents are compatible with this peroxide for formulation studies, and what solubility limitations exist?

Answer:

  • Compatible Solvents: Limited solubility in polar solvents—slightly soluble in chloroform, DMSO, and ethyl acetate. Avoid water (solubility: 2.16 mg/L at 20.2°C) .
  • Formulation Tips: Prefer non-polar carriers (e.g., mineral oil) for homogeneous dispersion. Test solubility via UV-Vis spectroscopy at 20°C to avoid recrystallization .

Advanced: How does the mineral carrier (e.g., CaCO₃/silicate) influence the decomposition kinetics and application performance?

Answer:

  • Kinetic Modulation: Carriers reduce active peroxide concentration (e.g., 40% assay ) and act as heat sinks, delaying decomposition. This enhances scorch safety during processing (125°C) .
  • Performance Trade-offs: High carrier loads may reduce crosslink density. Optimize via torque rheometry to balance cure rate and mechanical properties .

Basic: What spectroscopic techniques are suitable for structural confirmation of this compound?

Answer:

  • FTIR: Identify peroxide O-O stretches (∼880 cm⁻¹) and ester C=O (∼1730 cm⁻¹).
  • ¹³C NMR: Confirm tert-butyl groups (δ 28-30 ppm) and valerate backbone (δ 170 ppm for ester carbonyl) .
  • MS (ESI): Validate molecular weight (334.45 g/mol) and fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.